molecular formula C19H18ClNO4 B272093 5-chloro-3-[2-(4-ethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one

5-chloro-3-[2-(4-ethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one

Cat. No. B272093
M. Wt: 359.8 g/mol
InChI Key: UJJYQDNQNKWFCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-chloro-3-[2-(4-ethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one, also known as CEP, is a potent and selective inhibitor of the proteasome. It has been extensively studied for its potential applications in cancer treatment and other diseases.

Mechanism of Action

5-chloro-3-[2-(4-ethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one works by inhibiting the proteasome, a cellular complex responsible for degrading and recycling proteins. By blocking this process, 5-chloro-3-[2-(4-ethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one can lead to the accumulation of damaged proteins within cancer cells, ultimately leading to cell death.
Biochemical and Physiological Effects:
5-chloro-3-[2-(4-ethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one has been shown to have a number of biochemical and physiological effects, including inducing apoptosis, inhibiting angiogenesis, and suppressing the immune response. It has also been shown to have anti-inflammatory effects and may have potential applications in the treatment of autoimmune diseases.

Advantages and Limitations for Lab Experiments

5-chloro-3-[2-(4-ethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one has several advantages as a research tool, including its potency and selectivity for the proteasome. However, it also has limitations, including its potential toxicity and the need for careful handling and storage.

Future Directions

There are several potential future directions for research on 5-chloro-3-[2-(4-ethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one, including exploring its potential applications in other diseases beyond cancer, investigating its mechanisms of action in more detail, and developing new analogs with improved properties. Additionally, there is a need for further research on the safety and toxicity of 5-chloro-3-[2-(4-ethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one, particularly in humans.

Synthesis Methods

5-chloro-3-[2-(4-ethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one can be synthesized by a multi-step process involving the reaction of various chemical intermediates. One of the most commonly used methods involves the reaction of 4-ethoxyphenylhydrazine with 2-oxo-2-phenylacetaldehyde, followed by a series of steps including oxidation, cyclization, and chlorination.

Scientific Research Applications

5-chloro-3-[2-(4-ethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one has been extensively studied for its potential applications in cancer treatment, particularly for multiple myeloma. It has been shown to induce apoptosis in cancer cells, inhibit tumor growth, and enhance the effectiveness of chemotherapy.

properties

Product Name

5-chloro-3-[2-(4-ethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one

Molecular Formula

C19H18ClNO4

Molecular Weight

359.8 g/mol

IUPAC Name

5-chloro-3-[2-(4-ethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-methylindol-2-one

InChI

InChI=1S/C19H18ClNO4/c1-3-25-14-7-4-12(5-8-14)17(22)11-19(24)15-10-13(20)6-9-16(15)21(2)18(19)23/h4-10,24H,3,11H2,1-2H3

InChI Key

UJJYQDNQNKWFCV-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)C(=O)CC2(C3=C(C=CC(=C3)Cl)N(C2=O)C)O

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)CC2(C3=C(C=CC(=C3)Cl)N(C2=O)C)O

Origin of Product

United States

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